molecular formula C6H4ClN3S2 B1452206 3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1153983-60-8

3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No. B1452206
CAS RN: 1153983-60-8
M. Wt: 217.7 g/mol
InChI Key: WJSZDGLSJRZSGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives are synthesized through various methods, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from the 1,3,4-thiadiazole core, akin to the chemical , have been investigated for their biological activities, including antiproliferative and antimicrobial effects. Schiff bases of 5-substituted-1,3,4-thiadiazole-2-amine have shown promising results in DNA protection against oxidative stress and significant antimicrobial activity against specific strains like S. epidermidis. Moreover, certain derivatives have exhibited cytotoxicity against cancer cell lines, suggesting potential in cancer therapy (Gür et al., 2020).

Molecular Interaction Studies

The understanding of noncovalent interactions in derivatives of 1,3,4-thiadiazole, such as N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, has been enhanced through crystallographic and QTAIM analyses. These studies provide insights into the stabilization of crystal structures and the nature of intra- and intermolecular interactions, which are crucial for designing compounds with desired biological properties (El-Emam et al., 2020).

Antimicrobial and Anticancer Synthesis

The synthesis of novel compounds incorporating 1,3,4-thiadiazole units has been directed towards evaluating their antimicrobial and anticancer activities. For instance, the creation of novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties has been undertaken to explore their biological efficacy, demonstrating potential in medical applications (Idrees et al., 2019).

Electrochemical Applications

In a different vein, certain thiadiazole derivatives have been assessed for their electrochemical properties, which might find applications in fields like corrosion inhibition. This research demonstrates the versatility of thiadiazole compounds beyond pharmacological applications, indicating their potential in materials science and engineering (Kaya et al., 2016).

properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S2/c7-4-2-1-3(11-4)5-9-6(8)12-10-5/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSZDGLSJRZSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 3
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 4
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 5
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 6
3-(5-Chlorothiophen-2-yl)-1,2,4-thiadiazol-5-amine

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